An In-depth Technical Guide to the Molecular Weight of (2-Propoxypropyl)amine Hydrochloride
An In-depth Technical Guide to the Molecular Weight of (2-Propoxypropyl)amine Hydrochloride
This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development. It provides a detailed exploration of the molecular weight of (2-Propoxypropyl)amine hydrochloride, covering its theoretical calculation, experimental verification, and profound significance in scientific applications.
Introduction: Defining (2-Propoxypropyl)amine Hydrochloride
(2-Propoxypropyl)amine hydrochloride is the salt form of the parent amine, (2-Propoxypropyl)amine. The formation of a hydrochloride salt is a common strategy in pharmaceutical development to improve the solubility and stability of amine-containing compounds. Understanding the precise molecular characteristics of this salt, centered around its molecular weight, is fundamental for its application in research and development.
The structure consists of a propoxy group attached to a propyl amine chain at the second carbon. The hydrochloride salt is formed by the reaction of the amine group with hydrochloric acid.
Theoretical Molecular Weight: The Foundation of Purity
The theoretical molecular weight is an absolute value calculated from the molecular formula and the atomic masses of its constituent elements. This value is the bedrock against which all experimental measurements are compared and is crucial for stoichiometric calculations.
Molecular Formula Determination
The first step is to establish the correct molecular formula. The parent amine, (2-Propoxypropyl)amine, has a structure that can be deduced from its name, leading to the formula C₆H₁₅NO. The hydrochloride salt is formed by the addition of one molecule of hydrochloric acid (HCl).
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Parent Amine: (2-Propoxypropyl)amine
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Chemical Formula of Parent Amine: C₆H₁₅NO
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Formation of Hydrochloride Salt: C₆H₁₅NO + HCl → [C₆H₁₆NO]⁺Cl⁻
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Final Molecular Formula: C₆H₁₆ClNO
Calculation from Atomic Masses
Using the standard atomic weights provided by the International Union of Pure and Applied Chemistry (IUPAC), the molecular weight is calculated as follows:
| Element | Count | Atomic Weight ( g/mol ) | Total Weight ( g/mol ) |
| Carbon (C) | 6 | 12.011 | 72.066 |
| Hydrogen (H) | 16 | 1.008 | 16.128 |
| Chlorine (Cl) | 1 | 35.453 | 35.453 |
| Nitrogen (N) | 1 | 14.007 | 14.007 |
| Oxygen (O) | 1 | 15.999 | 15.999 |
| Total | 153.653 g/mol |
Therefore, the theoretical molecular weight of (2-Propoxypropyl)amine hydrochloride is 153.65 g/mol . This calculated value is the cornerstone for preparing solutions of known concentration and for quantitative analysis.
Experimental Verification: Bridging Theory and Practice
While the theoretical molecular weight is a fixed value, its experimental verification is essential to confirm the identity and purity of a synthesized or supplied compound. Several analytical techniques can be employed for this purpose.
Mass Spectrometry (MS)
Mass spectrometry is a powerful technique for determining the mass-to-charge ratio (m/z) of ions. It is the most direct method for confirming molecular weight.
Causality of Experimental Choice: For a salt like (2-Propoxypropyl)amine hydrochloride, electrospray ionization (ESI) is the preferred technique. ESI is a soft ionization method that typically causes the salt to dissociate in solution, allowing the protonated parent amine (the cation) to be observed.
Expected Observation: In positive-ion mode ESI-MS, the instrument would detect the [C₆H₁₆NO]⁺ cation. The expected m/z value would correspond to the mass of the free amine plus a proton (H⁺).
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Mass of free amine (C₆H₁₅NO): 117.19 g/mol [1]
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Mass of proton (H⁺): ~1.007 g/mol
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Expected m/z: ~118.197
The absence of a peak at 153.65 and the presence of a strong signal at ~118.2 confirms the identity of the amine portion of the salt.
Titration
Acid-base titration can be used to determine the equivalent weight of the amine hydrochloride.
Causality of Experimental Choice: As an amine salt, this compound will behave as a weak acid in solution. It can be titrated with a strong base, such as sodium hydroxide (NaOH), allowing for the determination of its concentration and, by extension, its equivalent weight. For a monohydrochloride salt, the equivalent weight is equal to the molecular weight.
Workflow for Molecular Weight Verification
Caption: Workflow for the determination and verification of molecular weight.
Significance in Research and Drug Development
An accurate molecular weight is not merely a physical constant; it is a critical parameter that influences nearly every aspect of the development pipeline.[2][3]
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Stoichiometry and Solution Preparation: All quantitative experiments rely on the accurate preparation of solutions. Using the correct molecular weight is essential for achieving the desired molar concentration, which directly impacts reaction kinetics, dose-response studies, and formulation development.
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Pharmacokinetics (ADME): Molecular weight is a key determinant in a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[2] Compounds with lower molecular weights (typically <500 g/mol ) often exhibit better membrane permeability and oral bioavailability, a principle encapsulated in guidelines like Lipinski's Rule of Five.[2]
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Analytical Chemistry: In techniques like GC/MS and LC/MS, the molecular weight is used to identify compounds.[3] It is also fundamental for calculating purity and quantifying related substances.
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Drug Formulation and Delivery: The molecular weight impacts a compound's solubility and dissolution rate, which are critical factors in designing an effective drug delivery system, be it an oral tablet or an injectable solution.[2]
Relationship of Molecular Weight to Key R&D Parameters
Caption: The central role of molecular weight in research and development.
Experimental Protocol: Preparation of a 10 mM Stock Solution
This protocol outlines the precise steps for preparing a standard solution, a common task where molecular weight accuracy is paramount.
Objective: To prepare 100 mL of a 10.0 mM stock solution of (2-Propoxypropyl)amine hydrochloride.
Materials:
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(2-Propoxypropyl)amine hydrochloride (MW: 153.65 g/mol )
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Analytical balance (4-decimal place)
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100 mL Class A volumetric flask
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Deionized water (or other appropriate solvent)
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Spatula and weigh boat
Procedure:
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Calculate Required Mass:
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Moles = Concentration (M) × Volume (L)
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Moles = 0.0100 mol/L × 0.100 L = 0.00100 mol
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Mass (g) = Moles × Molecular Weight ( g/mol )
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Mass = 0.00100 mol × 153.65 g/mol = 0.15365 g
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Therefore, you need to weigh 153.7 mg.
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Weighing the Compound:
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Place a clean, dry weigh boat on the analytical balance and tare it.
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Carefully add (2-Propoxypropyl)amine hydrochloride to the weigh boat until the balance reads as close to 0.1537 g as possible. Record the exact mass.
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Dissolution:
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Carefully transfer the weighed powder into the 100 mL volumetric flask.
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Add approximately 50-70 mL of the chosen solvent (e.g., deionized water) to the flask.
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Swirl the flask gently (or sonicate if necessary) until all the solid has completely dissolved.
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Final Dilution:
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Once dissolved, add more solvent to the flask until the bottom of the meniscus reaches the calibration mark on the neck of the flask.
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Cap the flask and invert it 15-20 times to ensure the solution is homogeneous.
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Recalculate Final Concentration:
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Use the actual mass recorded in Step 2 to calculate the precise molarity of the stock solution.
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Example: If the actual mass was 0.1542 g:
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Molarity = (0.1542 g / 153.65 g/mol ) / 0.100 L = 0.010036 M or 10.04 mM.
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Self-Validation: The accuracy of this protocol is validated by the precise recalculation of the final concentration based on the actual mass weighed. This ensures traceability and accuracy in all subsequent experiments.
Conclusion
The molecular weight of (2-Propoxypropyl)amine hydrochloride (153.65 g/mol ) is a fundamental parameter that serves as the starting point for its scientific use. From theoretical calculations to experimental verification and practical application, a precise understanding of this value is indispensable for ensuring the accuracy, reproducibility, and success of research and drug development activities. This guide has provided the core knowledge, practical workflows, and scientific reasoning necessary for professionals working with this compound.
References
- Durrant Lab. Molecular weight - MolModa Documentation.
- MolModa. Molecular weight (MW): Significance and symbolism. (2024).
- Thermo Fisher Scientific. SAFETY DATA SHEET - 3-Isopropoxypropylamine. (2025).
- The Influence of Molecular Size on Drug Absorption: A Comprehensive Overview. (n.d.).

